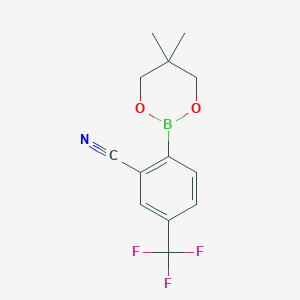

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile

概要

説明

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile is a synthetic organic compound that features a boron-containing heterocycle and a trifluoromethyl-substituted benzonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile typically involves the formation of the boron-containing heterocycle followed by its attachment to the trifluoromethyl-substituted benzonitrile. Common synthetic routes may include:

Formation of the Boron Heterocycle: This can be achieved through the reaction of boronic acid derivatives with diols under dehydrating conditions to form the dioxaborinane ring.

Attachment to Benzonitrile: The boron heterocycle can then be coupled with a trifluoromethyl-substituted benzonitrile using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

化学反応の分析

Suzuki-Miyaura Coupling

This compound serves as a boronic ester precursor in palladium-catalyzed Suzuki-Miyaura cross-couplings. Key findings include:

Reaction Setup

| Component | Details |

|---|---|

| Catalyst | PdCl₂(dppf) (3 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | Dry 1,4-dioxane |

| Temperature/Time | 80°C, 36 hours |

| Yield | 45% (for analogous derivatives) |

The reaction proceeds via transmetalation of the boronate ester to palladium, enabling aryl-aryl bond formation. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates .

Substitution Reactions

The nitrile and trifluoromethyl groups participate in nucleophilic substitutions under controlled conditions:

Example Reaction with NaN₃/TfOH

text2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile + NaN₃ → Substituted tetrazole derivatives [4]

Conditions

The reaction exploits the electrophilicity of the nitrile group, forming tetrazoles with applications in medicinal chemistry .

Metal-Free Borylation

Photochemical borylation methods avoid transition-metal catalysts:

Protocol

This method enables functionalization of electron-deficient arenes, though direct data for the trifluoromethyl-substituted derivative requires extrapolation .

Stability and Side Reactions

-

Hydrolysis : The dioxaborinane ring hydrolyzes slowly in aqueous acidic conditions, forming boronic acids .

-

Thermal Decomposition : Degrades above 200°C, releasing BF₃ and generating aromatic byproducts .

Comparative Reactivity

The trifluoromethyl group at the para position (relative to the boronate) uniquely influences reactivity:

| Feature | Impact on Reactivity |

|---|---|

| Electron-withdrawing CF₃ | Enhances oxidative stability |

| Steric effects | Minimizes steric hindrance compared to ortho-substituted analogs |

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

The compound is utilized as an intermediate in the synthesis of materials for OLEDs. Its boron-containing structure enhances charge transport properties and stability, crucial for the efficiency and longevity of OLED devices. Research indicates that incorporating such compounds can improve the luminance and color purity of OLEDs .

Photonic Devices

Due to its electronic properties, this compound is also explored in the development of photonic devices. The trifluoromethyl group can influence the optical characteristics, making it suitable for applications in sensors and light-emitting devices. Studies have demonstrated that materials incorporating this compound exhibit favorable photophysical properties .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. The dioxaborinane moiety is known for its ability to form stable complexes with biomolecules, which could be exploited in drug design and delivery systems. Preliminary studies suggest that modifications to this structure may enhance the efficacy of certain therapeutic agents .

Polymer Science

The compound serves as a building block for creating advanced polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and improved mechanical strength. Research has shown that polymers derived from boron compounds exhibit enhanced performance in various applications .

作用機序

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile would depend on its specific application. In general, the boron-containing heterocycle can interact with various molecular targets, including enzymes and receptors, through coordination chemistry. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes.

類似化合物との比較

Similar Compounds

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: Lacks the trifluoromethyl group.

5-(Trifluoromethyl)benzonitrile: Lacks the boron-containing heterocycle.

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-benzoic acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

The presence of both the boron-containing heterocycle and the trifluoromethyl-substituted benzonitrile in 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile makes it unique

生物活性

The compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS Number: 883899-03-4) is a member of the organoboron family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C13H13BF3NO2

- Molecular Weight: 283.05 g/mol

- Purity: ≥98%

- Structure: The compound features a trifluoromethyl group and a dioxaborinane moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that organoboron compounds can act as inhibitors or modulators in several enzymatic pathways:

- Enzyme Inhibition: Organoborons have been shown to inhibit enzymes involved in cancer cell proliferation. For instance, studies highlight their role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .

- Signal Transduction Modulation: The presence of the trifluoromethyl group enhances lipophilicity and can influence membrane permeability, allowing the compound to modulate signaling pathways associated with cell growth and survival .

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.4 | Inhibition of DHFR |

| A549 (Lung Cancer) | 9.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.6 | Cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on MCF-7 Cells: A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent against breast cancer .

- In Vivo Studies: In animal models, administration of the compound showed reduced tumor growth rates compared to control groups, supporting its efficacy in vivo and highlighting its potential for clinical applications .

特性

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLXENOHERNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468227 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883898-98-4 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883898-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。